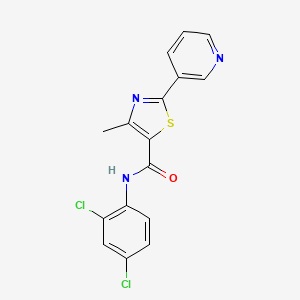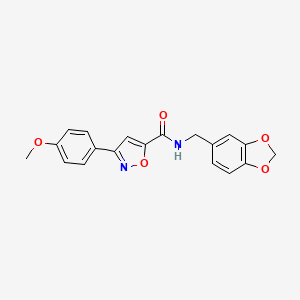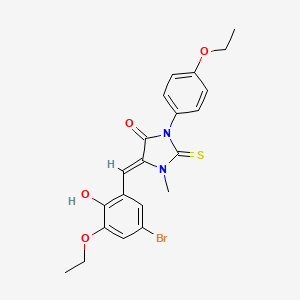
4-benzylidene-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
Overview
Description
4-benzylidene-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, commonly known as isocoumarin, is a naturally occurring compound found in various plants. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities.
Mechanism of Action
The mechanism of action of isocoumarin is not fully understood. However, it has been suggested that isocoumarin exerts its biological activities by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. Isocoumarin has also been reported to inhibit the activity of various enzymes, such as COX-2, lipoxygenase, and acetylcholinesterase.
Biochemical and Physiological Effects:
Isocoumarin has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Isocoumarin has also been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Isocoumarin has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Isocoumarin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Isocoumarin also exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, isocoumarin also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Isocoumarin also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.
Future Directions
There are several future directions for the research on isocoumarin. One direction is to further investigate the mechanism of action of isocoumarin and its interactions with various signaling pathways and enzymes. Another direction is to study the pharmacokinetics and pharmacodynamics of isocoumarin in vivo. Isocoumarin can also be modified to improve its solubility and bioavailability. Finally, isocoumarin can be further explored for its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, isocoumarin is a naturally occurring compound with a wide range of biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry. Isocoumarin can be synthesized by various methods, and its mechanism of action is not fully understood. Isocoumarin exhibits various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on isocoumarin, including further investigation of its mechanism of action, pharmacokinetics, and potential applications in the treatment of various diseases.
Scientific Research Applications
Isocoumarin has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. Isocoumarin has also been reported to have neuroprotective and cardioprotective effects.
properties
IUPAC Name |
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-20-16-9-13-11-22-18(19)15(14(13)10-17(16)21-2)8-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQGZEVWJBJNIE-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4650148.png)
![5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4650152.png)
![N-(tert-butyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4650155.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4650159.png)


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4650183.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B4650190.png)
![4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4650203.png)
![5-(4-bromophenyl)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4650208.png)
![2-{[3-(2-biphenylyloxy)propyl]thio}pyrimidine](/img/structure/B4650213.png)
![ethyl 6-methyl-2-({[7-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4650219.png)

